

2-bromo-N,N-dimethylbenzenesulfonamide chemical properties

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Compound of Interest

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| Compound Name: | 2-bromo-N,N-dimethylbenzenesulfonamide |
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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **2-bromo-N,N-dimethylbenzenesulfonamide**

Core Molecular Profile and Physicochemical Properties

2-bromo-N,N-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide that serves as a valuable intermediate. Its structure features a benzene ring ortho-substituted with a bromine atom and a dimethylsulfonamide group. This specific arrangement of functional groups dictates its reactivity, making it a key substrate for advanced cross-coupling reactions.

The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide array of clinically significant drugs, exhibiting activities from antibacterial to anticancer.^[1] The sulfonamide moiety (-SO₂NH-) can function as a zinc-binding group, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases.^[2] The presence of the bromine atom at the ortho position provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation, enabling the synthesis of complex molecular architectures.

Table 1: Physicochemical Data for **2-bromo-N,N-dimethylbenzenesulfonamide**

| Property | Value | Source |
|-------------------|--|---------------------|
| CAS Number | 65000-13-7 | [3] |
| Molecular Formula | C ₈ H ₁₀ BrNO ₂ S | [3] |
| Molecular Weight | 264.14 g/mol | [3] |
| MDL Number | MFCD07368229 | [3] |

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature. Researchers should determine these properties empirically for their specific lots.

Synthesis and Purification Protocol

The synthesis of **2-bromo-N,N-dimethylbenzenesulfonamide** is typically achieved via a straightforward nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and dimethylamine. The choice of base and solvent is critical for achieving high yield and purity.

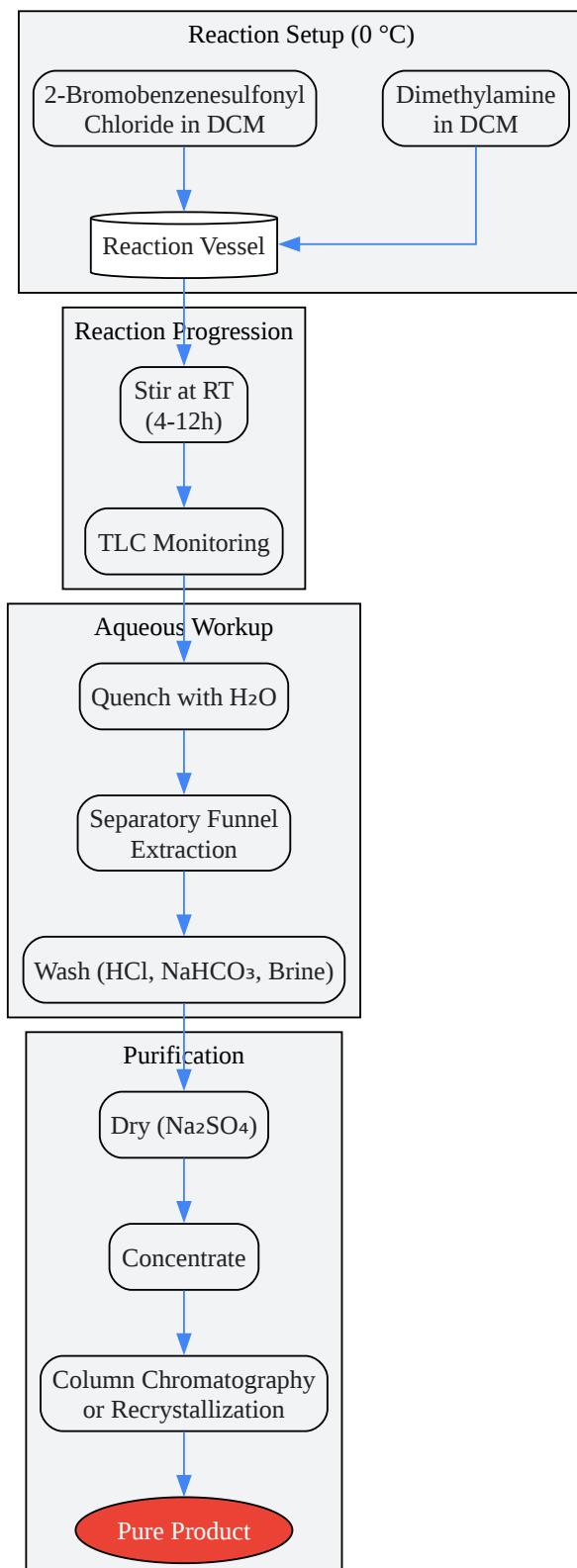
Experimental Protocol: Synthesis

This protocol is a general method adapted from standard procedures for the synthesis of N-substituted benzenesulfonamides.[\[1\]](#)

- Reaction Setup: To a solution of dimethylamine (2.0 M in THF, 1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
 - Expertise & Experience Insight: Conducting the reaction at 0 °C is crucial to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. The use of an excess of the amine or a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the HCl generated in situ, preventing the protonation of the starting amine and driving the reaction to completion.

- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.[1]
- Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.[4]
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure **2-bromo-N,N-dimethylbenzenesulfonamide**.

Workflow Visualization

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Caption: General workflow for the synthesis and purification of **2-bromo-N,N-dimethylbenzenesulfonamide**.

Spectroscopic Characterization

While a publicly available, verified spectrum for **2-bromo-N,N-dimethylbenzenesulfonamide** is not readily found, its structure allows for predictable spectroscopic signatures.

- ^1H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the four protons on the disubstituted benzene ring. These protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each other. A singlet corresponding to the six protons of the two N-methyl groups will appear in the upfield region (approx. 2.7-3.0 ppm).
- ^{13}C NMR: The spectrum will show six distinct signals for the aromatic carbons, including one signal for the carbon atom bonded to the bromine (C-Br) and another for the carbon bonded to the sulfonamide group (C-S). An additional signal will be present for the N-methyl carbons.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br in ~1:1 natural abundance). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Chemical Reactivity and Synthetic Utility

The primary utility of **2-bromo-N,N-dimethylbenzenesulfonamide** in synthesis stems from the reactivity of the carbon-bromine bond. This aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation.[6]

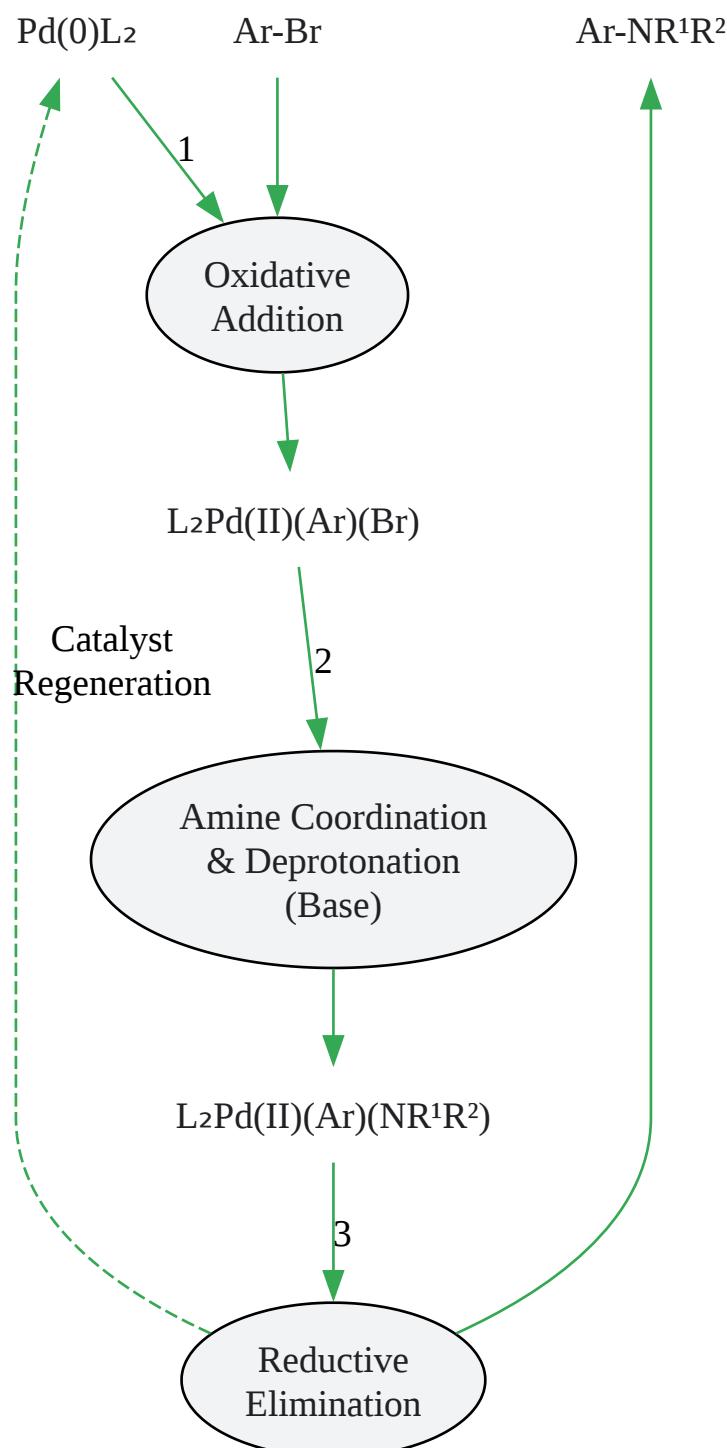
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[6][7] **2-bromo-N,N-dimethylbenzenesulfonamide** can be coupled with a wide variety of primary and secondary amines to generate ortho-amino-N,N-dimethylbenzenesulfonamide derivatives, which are important scaffolds in medicinal chemistry.

General Protocol: Buchwald-Hartwig Amination

- Reagent Assembly: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu or Cs_2CO_3).^{[7][8]}
- Reaction Mixture: Add **2-bromo-N,N-dimethylbenzenesulfonamide** (1.0 eq), the desired amine (1.1-1.5 eq), and an anhydrous solvent (e.g., toluene or dioxane).^[9]
- Reaction Conditions: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.
- Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite to remove palladium residues, followed by an aqueous workup and purification by column chromatography.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition of the aryl bromide to the $\text{Pd}(0)$ center and the final reductive elimination step that forms the C-N bond and regenerates the active catalyst.^{[7][10]} The strong base is essential for deprotonating the amine, making it a more potent nucleophile for coordination to the palladium center.^{[7][8]}

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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

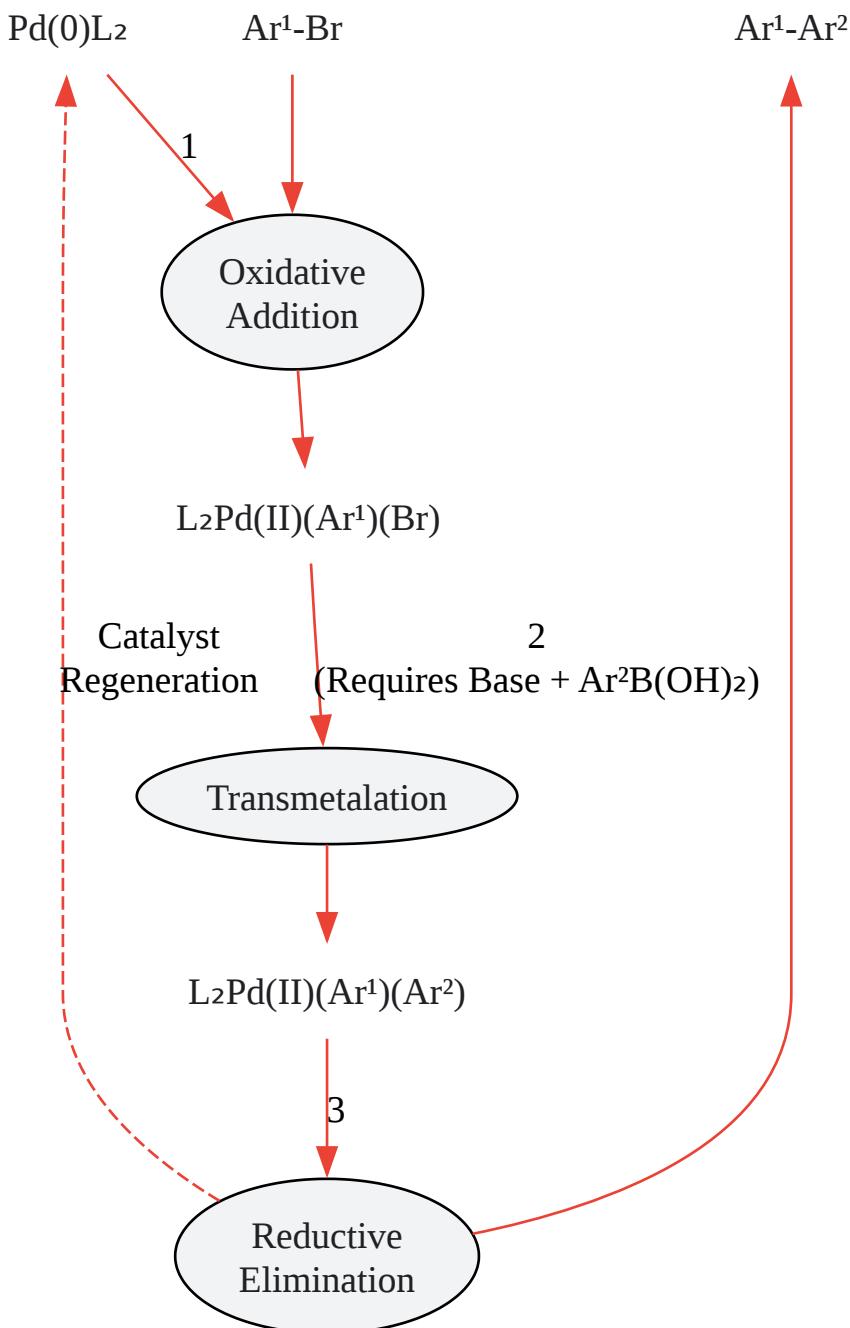
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester. [11][12] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the benzenesulfonamide core.

General Protocol: Suzuki-Miyaura Coupling

- **Reagent Assembly:** To a reaction vessel, add **2-bromo-N,N-dimethylbenzenesulfonamide** (1.0 eq), the boronic acid or ester partner (1.1-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{OAc})_2$), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4).[13][14]
- **Reaction Mixture:** Add a solvent system, which can be a single organic solvent like dioxane or THF, or a biphasic mixture such as toluene/water.[11]
- **Reaction Conditions:** Heat the mixture under an inert atmosphere until the starting aryl bromide is consumed, as monitored by TLC or LC-MS.
- **Workup and Purification:** After cooling, perform an aqueous workup. Separate the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality Insight: The base plays a crucial role in the Suzuki coupling. It activates the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[12][13] The choice of solvent and base must be compatible with the stability of the boronic acid and any other functional groups present.[11]



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-bromo-N,N-dimethylbenzenesulfonamide** is not readily available, data from closely related compounds such as 4-bromo-N,N-

dimethylbenzenesulfonamide and other brominated aryl sulfonamides suggest that standard laboratory precautions should be observed.[15]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]
- First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed, rinse mouth with water and consult a physician.[16]
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[15]

Researchers must consult the specific SDS provided by the supplier before handling this chemical.

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